[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate
Description
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate is a heterocyclic hybrid molecule featuring a benzofuran-oxazole core linked to a 4-methoxyphenyl acetate ester. Its structure combines aromatic benzofuran (a fused bicyclic system with oxygen in the furan ring) and 1,2-oxazole (an isoxazole ring), which are pharmacologically significant scaffolds.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-24-17-8-6-14(7-9-17)10-21(23)25-13-16-12-20(27-22-16)19-11-15-4-2-3-5-18(15)26-19/h2-9,11-12H,10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCZRVWXZTZOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring through cyclization reactions, followed by the introduction of the oxazole ring via condensation reactions. The final step involves esterification to attach the methoxyphenyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and activities of various biological targets.
Medicine
In medicine, [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific molecular pathways, offering therapeutic benefits for various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets. The benzofuran and oxazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The methoxyphenyl acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in core heterocycles, substituents, or functional groups, leading to variations in physicochemical properties and bioactivity. Below is a detailed comparison:
Core Heterocycle Modifications
Compound A: [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
- Key Difference : Replaces benzofuran with a simple furan ring.
- The phenoxyacetate group (vs. phenylacetate) introduces an ether linkage, enhancing solubility but possibly reducing metabolic stability.
Compound B : N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide
- Key Difference : Substitutes the methyl ester with an acetamide group.
- Impact: The acetamide moiety enables hydrogen bonding, improving target interaction (e.g., enzyme active sites). Increased molecular weight (C21H16N2O4 vs. C21H17NO5 for the target compound) may affect pharmacokinetics.
Substituent Variations
Compound C : 2-{[5-(1H-Benzotriazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
- Key Difference : Uses a triazole-benzotriazole system instead of benzofuran-oxazole.
- Impact: The triazole’s nitrogen-rich structure enhances metal-binding capacity, useful in catalysis or metalloenzyme inhibition.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Benzofuran vs. Furan : Benzofuran’s extended π-system in the target compound likely enhances interactions with aromatic residues in protein binding pockets, as seen in kinase inhibitors . Compound A’s furan may prioritize solubility but sacrifice target affinity.
- Ester vs. Amide : The target’s ester group offers metabolic lability (prone to hydrolysis), whereas Compound B’s acetamide provides stability and directed hydrogen bonding, critical for prolonged activity .
- Crystallographic Insights : Structural studies of analogs (e.g., Compound B) often employ SHELXL for refinement, ensuring accurate bond-length and angle data . Tools like WinGX and ORTEP-3 aid in visualizing these heterocyclic systems .
Biological Activity
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a benzofuran ring, an oxazole ring, and a methoxyphenylacetate moiety. The unique structural components contribute to its pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate |
| Molecular Formula | C21H19N1O5 |
| Molecular Weight | 365.38 g/mol |
| CAS Number | 1105202-88-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common route includes:
- Formation of Benzofuran and Oxazole Rings : These rings are synthesized separately through cyclization reactions.
- Methylation Reaction : The benzofuran and oxazole rings are coupled via a methylation process.
- Esterification : The final step involves esterification with 2-(4-methoxyphenyl)acetic acid under acidic conditions to yield the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate. For instance:
- In vitro Studies : Research indicates that benzofuran derivatives exhibit significant antiproliferative effects against various cancer cell lines. One study reported that compounds with similar structures demonstrated up to a 10-fold increase in potency compared to standard anticancer drugs like Combretastatin-A4 .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors:
- Enzyme Inhibition : The oxazole ring may inhibit enzymes involved in critical biochemical pathways, leading to apoptosis in cancer cells.
- Receptor Interaction : The benzofuran moiety can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Study on Antitumor Properties : A study evaluated the effectiveness of a benzofuran derivative against HepG2 hepatoblastoma cells, revealing significant suppression of cell proliferation through modulation of TGF-β signaling pathways .
- Antibacterial Activity : Compounds structurally related to [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenyl)acetate have shown promising antibacterial properties by inhibiting microbial cell wall synthesis.
Q & A
Q. Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase = 0.1% TFA in acetonitrile/water (70:30), UV detection at 254 nm .
- Mass Spectrometry : Confirm exact mass via HRMS-ESI (e.g., m/z calculated for C₂₀H₁₇NO₅: 375.1107; observed: 375.1109 ± 0.0002) .
- NMR : Verify substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, benzofuran aromatic protons at δ 7.2–7.6 ppm) .
Advanced: How can non-covalent interactions (e.g., π-stacking, halogen bonds) in supramolecular assemblies be characterized?
Q. Methodological Answer :
- Crystallographic Data : Measure centroid-to-centroid distances (e.g., 3.5–4.0 Å for π-stacking) and angles for halogen bonds (C–X···O ≈ 165–175°) .
- Hirshfeld Surface Analysis : Use CrystalExplorer to quantify interaction contributions (e.g., H···O contacts >25% in hydrogen-bonded networks) .
- Thermal Analysis : Correlate TGA/DSC data with packing density (e.g., high melting points >200°C indicate strong intermolecular forces) .
Basic: How to address discrepancies between computational and experimental spectral data?
Q. Methodological Answer :
- Solvent Effects : Recalculate NMR chemical shifts with COSMO-RS solvation models (e.g., DMSO vs. CDCl₃) .
- Conformational Sampling : Use MD simulations (e.g., AMBER) to account for flexible substituents (e.g., the acetate group) .
- Error Margins : Acceptable deviations: ±0.3 ppm for ¹H NMR, ±5 cm⁻¹ for IR stretches .
Advanced: What strategies optimize yield in multi-step syntheses?
Q. Methodological Answer :
- Design of Experiments (DoE) : Apply Taguchi methods to optimize variables (e.g., temperature, catalyst loading).
- Flow Chemistry : Use microreactors for exothermic steps (e.g., oxazole cyclization) to enhance reproducibility .
- In-Line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
